2-Thiophen-2-yl-quinoline-4-carboxylic acid
Overview
Description
2-Thiophen-2-yl-quinoline-4-carboxylic acid is a heterocyclic compound with the molecular formula C14H9NO2S and a molecular weight of 255.297 g/mol . This compound features a quinoline core substituted with a thiophene ring and a carboxylic acid group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophen-2-yl-quinoline-4-carboxylic acid typically involves the condensation of thiophene derivatives with quinoline precursors. One common method includes the cyclization of 2-aminobenzophenone with thiophene-2-carboxylic acid under acidic conditions . Another approach involves the use of Friedlander synthesis, where an o-aminoaryl ketone reacts with a carbonyl compound in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, utilizing continuous flow reactors and advanced catalytic systems to enhance yield and purity. The use of environmentally benign catalysts and solvent-free conditions is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Thiophen-2-yl-quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-Thiophen-2-yl-quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 2-Thiophen-2-yl-quinoline-4-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The compound’s ability to intercalate with DNA also contributes to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Similar structure but with a phenyl group instead of a thiophene ring.
2-(Thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline: Contains a thiazole ring fused with the quinoline core.
Uniqueness
2-Thiophen-2-yl-quinoline-4-carboxylic acid is unique due to the presence of both a thiophene ring and a carboxylic acid group, which confer distinct electronic and steric properties. These features enhance its reactivity and make it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
2-thiophen-2-ylquinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2S/c16-14(17)10-8-12(13-6-3-7-18-13)15-11-5-2-1-4-9(10)11/h1-8H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZHUFHFHQWQQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347351 | |
Record name | 2-Thiophen-2-yl-quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50347351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31792-47-9 | |
Record name | 2-Thiophen-2-yl-quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50347351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(thiophen-2-yl)quinoline-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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